molecular formula C17H9Cl2N3O2S B2935847 (E)-2-Cyano-N-(2,5-dichlorophenyl)-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enamide CAS No. 1798401-59-8

(E)-2-Cyano-N-(2,5-dichlorophenyl)-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enamide

Cat. No.: B2935847
CAS No.: 1798401-59-8
M. Wt: 390.24
InChI Key: PAVRYUJYUXEPNG-UHFFFAOYSA-N
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Description

This compound belongs to the (E)-2-cyano-N-arylprop-2-enamide class, characterized by a conjugated cyanoacrylamide backbone. Key structural features include:

  • 2,5-Dichlorophenyl group: Imparts electron-withdrawing properties, enhancing metabolic stability and influencing receptor binding.
  • Cyanogroup: Enhances electrophilicity, critical for covalent or reversible interactions with biological targets.

Properties

IUPAC Name

(E)-2-cyano-N-(2,5-dichlorophenyl)-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2N3O2S/c18-11-3-4-13(19)14(7-11)22-16(23)10(8-20)6-12-9-25-17(21-12)15-2-1-5-24-15/h1-7,9H,(H,22,23)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVRYUJYUXEPNG-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=CS2)C=C(C#N)C(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C2=NC(=CS2)/C=C(\C#N)/C(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-Cyano-N-(2,5-dichlorophenyl)-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enamide is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C23H13Cl2N3O2
  • Molecular Weight : 434.3 g/mol
  • CAS Number : 304896-29-5
  • Structural Features : The compound features a cyano group, a dichlorophenyl moiety, and a thiazole ring, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were evaluated against several bacterial strains.

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.51.0
Escherichia coli1.02.0
Candida albicans0.250.5

The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as fungi, indicating a broad spectrum of antimicrobial efficacy .

The mechanism of action involves the inhibition of key bacterial enzymes and disruption of cell wall synthesis. The compound has been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), vital enzymes in bacterial replication and metabolism:

  • DNA Gyrase Inhibition : IC50 values range from 12.27 to 31.64 µM.
  • DHFR Inhibition : IC50 values range from 0.52 to 2.67 µM .

Synergistic Effects

In combination studies with standard antibiotics like Ciprofloxacin and Ketoconazole, the compound demonstrated synergistic effects, reducing the MICs of these antibiotics significantly. This suggests that it could be used to enhance the efficacy of existing treatments .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the thiazole and furan rings significantly affect the biological activity of the compound. For instance:

  • Substituents on the thiazole ring enhance antimicrobial activity.
  • The presence of electron-withdrawing groups like chlorine increases potency against specific pathogens .

Case Studies

  • Study on Antitubercular Activity : A series of thiazole derivatives were tested for their antitubercular properties, revealing that compounds similar to this compound showed promising results against Mycobacterium tuberculosis, with low cytotoxicity towards human cells .
  • Evaluation of Antifungal Properties : Another study focused on the antifungal activity against Candida species, where the compound exhibited significant fungicidal effects with low hemolytic toxicity, making it a candidate for further development as an antifungal agent .

Chemical Reactions Analysis

Hydrolysis Reactions

The enamide and cyano groups undergo hydrolysis under acidic or basic conditions:

  • Enamide Hydrolysis :
    The α,β-unsaturated enamide moiety reacts with aqueous HCl (1–3 M) or NaOH (1–5 M) to yield 2-cyano-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]propanoic acid and 2,5-dichloroaniline as products. Acidic conditions favor faster hydrolysis due to protonation of the amide carbonyl.

  • Cyano Group Hydrolysis :
    Under strong basic conditions (e.g., KOH/EtOH, reflux), the cyano group converts to a carboxylic acid via intermediate amide formation.

Reaction Reagents/Conditions Products
Enamide hydrolysis3 M HCl, 80°C, 4 h2-Cyano-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]propanoic acid + 2,5-dichloroaniline
Cyano → Carboxylic acid10% KOH in EtOH, reflux, 6 h3-[2-(Furan-2-yl)-1,3-thiazol-4-yl]-2-carboxyacrylic acid

Reduction Reactions

Selective reduction of functional groups is achievable with tailored reagents:

  • Cyano Group Reduction :
    Catalytic hydrogenation (H₂, Pd/C) converts the cyano group to a primary amine (-CH₂NH₂) .

  • Double Bond Reduction :
    The α,β-unsaturated system undergoes hydrogenation (H₂, PtO₂) to form a saturated propionamide derivative.

Reaction Reagents/Conditions Products
Cyano → AmineH₂ (3 atm), 10% Pd/C, EtOH2-Amino-N-(2,5-dichlorophenyl)-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]propanamide
Enamide saturationH₂ (5 atm), PtO₂, THF2-Cyano-N-(2,5-dichlorophenyl)-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]propanamide

Electrophilic Substitution

The thiazole and furan rings participate in electrophilic aromatic substitution (EAS):

  • Thiazole Ring :
    Nitration (HNO₃/H₂SO₄) occurs at the C5 position of the thiazole, while halogenation (Br₂/AcOH) targets C4 .

  • Furan Ring :
    Acetylation (Ac₂O, H₂SO₄) proceeds at the C5 position of the furan .

Reaction Reagents/Conditions Products
Thiazole nitration70% HNO₃, H₂SO₄, 0°C, 2 h4-Nitro-thiazole derivative
Furan acetylationAc₂O, conc. H₂SO₄, 50°C, 1 h5-Acetylfuran-thiazole hybrid

Nucleophilic Reactions

The electron-deficient thiazole ring undergoes nucleophilic attacks:

  • Amination :
    Reaction with NH₃/MeOH at 60°C substitutes the thiazole C2 hydrogen with an amino group .

Reaction Reagents/Conditions Products
Thiazole C2 aminationNH₃ (g), MeOH, 60°C, 12 h2-Amino-thiazole derivative

Cycloaddition Reactions

The α,β-unsaturated enamide participates in Diels-Alder reactions:

  • With cyclopentadiene (toluene, 110°C), a six-membered cyclohexene adduct forms.

Reaction Reagents/Conditions Products
Diels-Alder cycloadditionCyclopentadiene, toluene, 110°CBicyclic adduct with fused thiazole-furan system

Oxidation Reactions

  • Furan Ring Oxidation :
    Using KMnO₄/H₂O (pH 10), the furan ring oxidizes to a maleic acid derivative .

Reaction Reagents/Conditions Products
Furan → Maleic acid5% KMnO₄, H₂O, pH 10, 24 hThiazole-maleic acid conjugate

Comparison with Similar Compounds

XCT790

  • Structure: (E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide .
  • Key Differences :
    • Replaces dichlorophenyl with trifluoromethyl-substituted aryl and thiadiazole groups.
    • Contains a methoxy group, enhancing solubility.
  • Functional Impact :
    • Trifluoromethyl groups improve lipophilicity and membrane permeability.
    • Thiadiazole may confer selectivity for estrogen-related receptors (ERRs), unlike the furan-thiazole moiety in the target compound, which is associated with kinase inhibition .
Parameter Target Compound XCT790
Molecular Weight ~468 (estimated) 526.3
Aryl Group 2,5-Dichlorophenyl 2,4-Bis(trifluoromethyl)phenyl
Heterocycle Furan-thiazole Thiadiazole
Bioactivity Kinase inhibition (inferred) ERRα antagonist

(S,Z)-2-(5-((5-(2,5-Dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic Acid (4a)

  • Structure: Shares the 2,5-dichlorophenyl and furan motifs but incorporates a thioxothiazolidinone ring and pentanoic acid chain .
  • Key Differences: Replaces prop-2-enamide with a thioxothiazolidinone-pentanoic acid system. Configuration: (S,Z)-stereochemistry vs. (E)-geometry in the target compound.
  • Functional Impact: The carboxylic acid group enhances solubility but reduces cell permeability.
Parameter Target Compound Compound 4a
Molecular Weight ~468 (estimated) 468.99
Functional Group Cyanoacrylamide Thioxothiazolidinone
Solubility Moderate (amide backbone) High (carboxylic acid)
Synthesis Yield Not reported 49%

EN300-266053 (Enamine Ltd)

  • Structure: 2-Cyano-N-(3,5-dichlorophenyl)-3-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]prop-2-enamide .
  • Key Differences :
    • Pyridinyl-thiazole replaces furan-thiazole.
    • 3,5-Dichlorophenyl vs. 2,5-dichlorophenyl substitution.
  • Functional Impact: Pyridine’s basic nitrogen may improve water solubility.
Parameter Target Compound EN300-266053
Molecular Weight ~468 (estimated) 374.35
Heterocycle Furan-thiazole Pyridine-thiazole
Aryl Substitution Pattern 2,5-Dichloro 3,5-Dichloro

5886-53-3 (Carboxamide Analogs)

  • Structure: N-[2-[(2,5-Diphenylpyrazol-3-yl)amino]-2-oxoethyl]-N-(furan-2-ylmethyl)cyclobutanecarboxamide .
  • Key Differences: Cyclobutanecarboxamide and pyrazole substituents vs. cyanoacrylamide. Furanmethyl group instead of furan-thiazole.
  • Pyrazole moiety may target inflammatory pathways, diverging from kinase inhibition.

Research Findings and Trends

Substituent Effects :

  • Electron-withdrawing groups (e.g., Cl, CF₃) on the aryl ring enhance stability but may reduce solubility.
  • Heterocycles like thiazole or thiadiazole dictate target selectivity (kinases vs. nuclear receptors) .

Synthetic Accessibility: Cyanoacrylamides generally require multi-step synthesis with moderate yields (e.g., 49% for Compound 4a) . Purification via column chromatography remains critical for isolating (E)-isomers .

XCT790’s ERRα antagonism highlights the role of trifluoromethyl groups in nuclear receptor targeting .

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